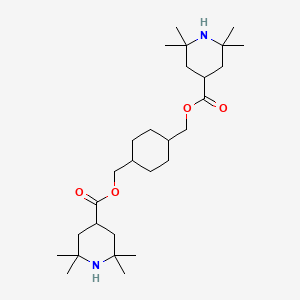
3-Penten-1-ol, 3-methyl-, 1-propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Penten-1-ol, 3-methyl-, 1-propanoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from 3-methyl-3-penten-1-ol and propanoic acid. This compound is known for its pleasant fruity odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-1-ol, 3-methyl-, 1-propanoate typically involves the esterification of 3-methyl-3-penten-1-ol with propanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
3-methyl-3-penten-1-ol+propanoic acidacid catalyst3-Penten-1-ol, 3-methyl-, 1-propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to facilitate the reaction and simplify the separation of the catalyst from the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Penten-1-ol, 3-methyl-, 1-propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-methyl-3-penten-1-ol and propanoic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3-methyl-3-penten-1-ol and propanoic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
3-Penten-1-ol, 3-methyl-, 1-propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Penten-1-ol, 3-methyl-, 1-propanoate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The ester bond can be hydrolyzed by esterases, releasing the alcohol and acid components, which can then participate in further metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-penten-3-ol: An alcohol with a similar structure but without the ester functional group.
1-Pentanol, 3-methyl-: Another alcohol with a similar carbon skeleton but different functional groups.
3-Methyl-1-pentyn-3-ol: An acetylenic alcohol with a similar carbon skeleton but different bonding.
Uniqueness
3-Penten-1-ol, 3-methyl-, 1-propanoate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties compared to its alcohol counterparts. The ester group makes it more suitable for applications in flavor and fragrance industries, as well as in organic synthesis where esters are key intermediates.
Propriétés
Numéro CAS |
72845-38-6 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
3-methylpent-3-enyl propanoate |
InChI |
InChI=1S/C9H16O2/c1-4-8(3)6-7-11-9(10)5-2/h4H,5-7H2,1-3H3 |
Clé InChI |
ZJPCSTFVJLTLHN-UHFFFAOYSA-N |
SMILES isomérique |
CCC(=O)OCC/C(=C/C)/C |
SMILES canonique |
CCC(=O)OCCC(=CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)




